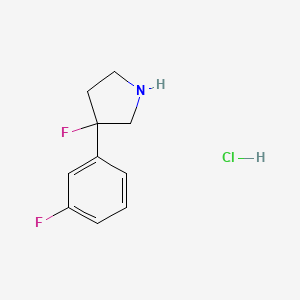

3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride

Beschreibung

3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by dual fluorine substituents: one on the pyrrolidine ring (C3) and another on the meta position of the phenyl ring. This structural motif enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting or enzyme inhibition . Its molecular formula is C₁₀H₁₁F₂N·HCl, with a molecular weight of 201.67 g/mol and an MDL number MFCD03094756 .

Eigenschaften

IUPAC Name |

3-fluoro-3-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10;/h1-3,6,13H,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEKHSLMVVNVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC(=CC=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-fluorophenylacetonitrile with a fluorinating agent, followed by cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties. Its structure allows it to act as an intermediate in the synthesis of pharmaceuticals targeting various diseases.

- Enzyme Inhibition : Research indicates that the compound can inhibit enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in managing type 2 diabetes .

- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, potentially modulating their activity and influencing neurotransmission pathways. This suggests applications in treating mood disorders and neurodegenerative diseases .

Biological Assays

The compound has been utilized in various biological assays to evaluate its bioactivity. Its interaction with specific molecular targets is critical for understanding its pharmacological effects.

- Serotonin Uptake Inhibition : Studies have demonstrated that the presence of the trifluoromethoxy group enhances the compound's potency as a serotonin reuptake inhibitor, indicating potential applications in treating depression and anxiety disorders .

Agrochemicals

Due to its unique chemical properties, 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride is also explored in the development of agrochemicals. Its ability to interact with biological systems makes it a candidate for creating more effective agricultural products.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

In a study focused on DPP-IV inhibition, researchers synthesized various fluorinated pyrrolidine derivatives, including this compound. The findings indicated significant inhibitory activity against DPP-IV, highlighting its potential as a therapeutic agent for managing type 2 diabetes.

Case Study 2: Neurotransmitter Uptake Inhibition

Another investigation centered on the effects of trifluoromethylated compounds on serotonin uptake. The results showed that this compound could enhance serotonin reuptake inhibition, suggesting its potential use in treating mood disorders such as depression and anxiety.

Wirkmechanismus

The mechanism of action of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

3-Fluoro-3-(2-Fluorophenyl)Pyrrolidine Hydrochloride

- Structure : Fluorine at C3 of pyrrolidine and C2 (ortho) of the phenyl ring.

- This positional isomer is priced at €717/50 mg (CymitQuimica), reflecting its synthetic complexity .

4-Fluoro-2-(3-Fluorophenyl)Pyrrolidine Hydrochloride

Substituent Type Differences

3-(3-Ethylphenyl)-3-Fluoropyrrolidine Hydrochloride

- Structure : Ethyl group replaces fluorine on the phenyl ring.

- Impact: Increased hydrophobicity from the ethyl group may enhance blood-brain barrier penetration but reduce aqueous solubility. Classified under Category D0, its sulfonyl chloride derivative (C₁₄H₁₅ClNO₃S) is used in polymer synthesis .

3-Fluoro-3-(3-Methylphenyl)Pyrrolidine Hydrochloride

- Structure : Methyl substituent at phenyl C3.

- Molecular Formula : C₁₁H₁₄FN·HCl.

- Collision cross-section data suggest distinct conformational dynamics compared to the target compound .

Halogen-Swapped Analogues

3-(2,5-Dichlorophenyl)Pyrrolidine Hydrochloride

- Structure : Dichlorophenyl substituent.

- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may enhance binding to halogen-bonding receptors. This compound is used in kinase inhibition studies (MDL: MFCD23701634 ) .

3-(4-Bromophenyl)Pyrrolidine Hydrochloride

- Structure : Bromine at phenyl C4.

Fluorination Pattern Comparisons

3,3-Difluoropyrrolidine Hydrochloride

- Structure : Dual fluorines at pyrrolidine C3.

- Impact: Enhanced metabolic stability due to fluorine’s electronegativity, but reduced basicity of the pyrrolidine nitrogen. Boiling point and solubility differ significantly from mono-fluorinated analogs .

3-Fluoro-3-(Trifluoromethyl)Azetidine Hydrochloride

Data Tables

Table 1: Structural and Physicochemical Comparisons

Biologische Aktivität

3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride is a synthetic compound with notable biological activity. Its unique structure, characterized by a pyrrolidine ring and fluorinated phenyl groups, suggests potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride is . The compound features:

- Pyrrolidine Ring : A five-membered saturated nitrogen-containing ring.

- Fluorinated Phenyl Group : Enhances lipophilicity and can influence receptor interactions.

| Property | Value |

|---|---|

| Molecular Weight | 221.66 g/mol |

| CAS Number | 1803604-46-7 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity due to increased lipophilicity and altered electronic properties.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Similar compounds have been studied for their potential as norepinephrine-dopamine reuptake inhibitors.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Table 2: Reported Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Inhibition of neurotransmitter reuptake | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Antimicrobial | Potential antibacterial properties |

Case Study 1: Antidepressant Potential

A study investigated the effects of related fluorinated compounds on serotonin and norepinephrine levels in animal models. The results indicated that these compounds could significantly enhance mood-related behaviors, suggesting a similar potential for 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Synthesis and Chemical Reactions

The synthesis of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride typically involves:

- Formation of the Pyrrolidine Ring : Using appropriate precursors under controlled conditions.

- Fluorination : Introducing fluorine atoms through electrophilic fluorination techniques.

Table 3: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Pyrrolidine Formation | Cyclization | Acidic medium |

| Fluorination | Electrophilic substitution | Fluorinating agents |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm the fluorine substitution pattern and pyrrolidine backbone. ¹⁹F NMR is critical for detecting fluorinated moieties.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to quantify purity (>98% recommended for pharmacological studies).

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).

- Reference : Analytical standards for structurally similar arylcyclohexylamines (e.g., 3-fluoro PCP hydrochloride) use these techniques .

Q. How should researchers design in vivo experiments to assess pharmacological effects?

- Methodological Answer :

- Dose-Response Studies : Test multiple doses (e.g., 0.1–10 mg/kg) in rodent models to establish efficacy and toxicity thresholds.

- Behavioral Assays : Use discriminative stimulus tests (e.g., comparing effects to known NMDA receptor antagonists like PCP) to evaluate mechanistic similarity.

- Control Groups : Include vehicle controls and reference compounds (e.g., ketamine or PCP) for comparative analysis.

- Reference : Preclinical studies on 3-fluoro PCP in rats demonstrate dose-dependent behavioral effects .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis or sample preparation to minimize inhalation risks.

- Waste Disposal : Segregate chemical waste and collaborate with certified agencies for hazardous material disposal.

- Reference : Protocols for handling structurally related hazardous compounds emphasize these measures .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways.

- Solvent and Catalyst Screening : Use computational tools (e.g., COSMO-RS) to predict solvent effects and catalytic efficiency.

- Reference : ICReDD’s approach integrates computational and experimental data to streamline reaction design .

Q. What statistical methods resolve contradictions in receptor binding affinity data across studies?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting binding assays.

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to identify confounding factors.

- Meta-Analysis : Pool data from independent studies using standardized protocols to reconcile discrepancies.

- Reference : DOE methodologies in chemical technology reduce experimental variability .

Q. How to conduct a structure-activity relationship (SAR) study for fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied fluorine positions (e.g., 2-fluoro vs. 4-fluoro substituents) and alkyl chain modifications.

- Biological Testing : Measure binding affinities (e.g., NMDA receptor inhibition) and correlate with structural parameters (e.g., logP, steric bulk).

- Regression Modeling : Use QSAR (Quantitative SAR) to predict activity trends and guide further optimization.

- Reference : SAR studies on phencyclidine derivatives validate fluorination as a key modulator of activity .

Q. What strategies minimize side reactions during fluorinated pyrrolidine synthesis?

- Methodological Answer :

- Protective Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the pyrrolidine nitrogen during fluorination steps.

- Temperature Control : Maintain reactions at −20°C to 0°C to suppress thermal degradation.

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/C) for selective C–F bond formation.

- Reference : Reaction optimization frameworks emphasize temperature and catalyst selection .

Data Contradiction Analysis

- Case Example : If conflicting reports arise on the compound’s NMDA receptor affinity:

- Step 1 : Verify assay conditions (e.g., radioligand concentration, cell line variability).

- Step 2 : Replicate experiments using standardized protocols across labs.

- Step 3 : Apply Bland-Altman plots to assess inter-lab agreement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.